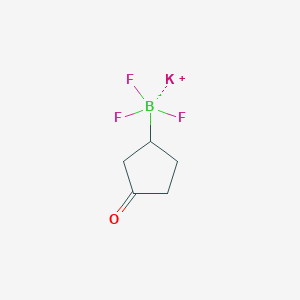

Potassium trifluoro(3-oxocyclopentyl)borate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

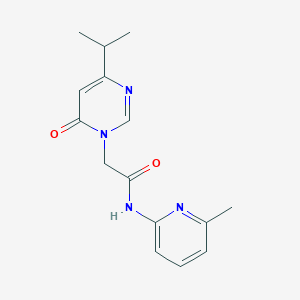

Potassium trifluoro(3-oxocyclopentyl)borate is a useful organoboron compound that is used throughout organic and medicinal chemistry . It is often used in the synthesis of peptides, peptidomimetics, and other organic molecules . It has also been used in the synthesis of fluorescent dyes and other fluorescent compounds .

Synthesis Analysis

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . A new synthetic method for the preparation of potassium organotrifluoroborates through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates is described .Molecular Structure Analysis

The molecular formula of Potassium trifluoro(3-oxocyclopentyl)borate is C5H7BF3KO . The InChI code is 1S/C5H7BF3O.K/c7-6(8,9)4-1-2-5(10)3-4;/h4H,1-3H2;/q-1;+1 .Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They are often used in Suzuki–Miyaura-type reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .Physical And Chemical Properties Analysis

Potassium trifluoro(3-oxocyclopentyl)borate has a molecular weight of 190.01 . It is a white solid and should be stored at 0-8 C .Applications De Recherche Scientifique

New Perspectives in Organic Chemistry

Potassium trifluoro(organo)borates, including Potassium trifluoro(3-oxocyclopentyl)borate, have shown promising reactivity in organic chemistry. They are highly stable organoboron derivatives that have emerged as alternatives to other organoboron reagents. Their reactivity is notable in the intermediate formation of difluoroboranes and in transmetallation reactions with transition metals. In various reactions, they have been more reactive than boronic acids or esters, making them significant in the field of organic synthesis (Darses & Genêt, 2003).

Applications in Alanine Derivative Synthesis

These potassium trifluoro(organo)borates are also used in the synthesis of alanine derivatives. They react with dehydroamino esters, catalyzed by rhodium complexes, to form alanine derivatives with a variety of amino protecting groups in good to high yields (Navarre, Darses, & Genêt, 2004).

Cross-Coupling Reactions

Potassium alkyltrifluoroborates, including Potassium trifluoro(3-oxocyclopentyl)borate, are useful in cross-coupling reactions with aryl and 1-alkenyl trifluoromethanesulfonates. These reactions are typically catalyzed by palladium and result in high yields of arenes or alkenes. The stability and solid form of these borates make them practical and convenient for shelf storage (Molander & Ito, 2001).

Nucleophilic Trifluoromethylation

Potassium trialkoxy(trifluoromethyl)borates, related to Potassium trifluoro(3-oxocyclopentyl)borate, have shown efficacy in nucleophilic trifluoromethylation. They are used to trifluoromethylate non-enolizable aldehydes and N-tosylimines, producing CF3-substituted alcohols and N-tosylamines (Levin et al., 2011).

Rhodium-Catalyzed 1,4-Additions

These compounds are also involved in rhodium-catalyzed 1,4-additions to α,β-unsaturated esters. They have been used in efficient and enantioselective conjugate additions, producing Michael adducts with high yields and enantiomeric excesses up to 96% (Navarre et al., 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

potassium;trifluoro-(3-oxocyclopentyl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BF3O.K/c7-6(8,9)4-1-2-5(10)3-4;/h4H,1-3H2;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNOTXHPFABSDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CCC(=O)C1)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BF3KO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2362753.png)

![3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2362754.png)

![[5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride](/img/structure/B2362755.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2362757.png)

![Cyclopent-3-en-1-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2362762.png)

![1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2362764.png)

![3-([1,3]Thiazolo[4,5-c]pyridin-2-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2362771.png)